Remogliflozin Etabonate Noninferiority to Dapagliflozin: Phase III HbA1c Reduction Data
In a 24-week randomized, double-blind, double-dummy, active-controlled Phase III study, remogliflozin etabonate demonstrated noninferiority to dapagliflozin for HbA1c reduction when added to metformin in patients with T2DM [1]. Remogliflozin etabonate 100 mg BID and 250 mg BID both met the prespecified noninferiority margin of 0.35% versus dapagliflozin 10 mg QD [1].
| Evidence Dimension | Change in HbA1c from baseline to week 24 (mean ± standard error) |
|---|---|
| Target Compound Data | Remogliflozin etabonate 100 mg BID: -0.72 ± 0.09%; Remogliflozin etabonate 250 mg BID: -0.77 ± 0.09% |
| Comparator Or Baseline | Dapagliflozin 10 mg QD: -0.58 ± 0.12% |
| Quantified Difference | Difference vs. dapagliflozin: -0.14% (90% CI -0.38 to 0.10) for 100 mg BID; -0.19% (90% CI -0.42 to 0.05) for 250 mg BID; both p < 0.001 for noninferiority |
| Conditions | 24-week Phase III multicenter trial; patients aged 18-65 years with T2DM; baseline HbA1c ≥7% to ≤10%; background metformin ≥1500 mg/day; n = 612 randomized (remogliflozin 100 mg n=225, remogliflozin 250 mg n=241, dapagliflozin n=146) |
Why This Matters
This head-to-head Phase III trial provides regulatory-grade evidence that remogliflozin etabonate achieves glycemic control noninferior to the widely used comparator dapagliflozin, supporting formulary inclusion decisions where noninferiority is an acceptable efficacy threshold.
- [1] Durg, S., et al. (2020). Efficacy and Safety of Remogliflozin Etabonate, a New Sodium Glucose Co-Transporter-2 Inhibitor, in Patients with Type 2 Diabetes Mellitus: A 24-Week, Randomized, Double-Blind, Active-Controlled Trial. Drugs, 80(6), 587-600. View Source
